molecular formula C8H11NO2 B8564696 3-Ethoxy-2-methylpyridin-4(1H)-one

3-Ethoxy-2-methylpyridin-4(1H)-one

Cat. No.: B8564696
M. Wt: 153.18 g/mol
InChI Key: XZJJCGBHMYORIP-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methylpyridin-4(1H)-one is a pyridinone derivative characterized by an ethoxy group at the 3-position and a methyl group at the 2-position of the pyridine ring. Pyridinone derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, and antitumor properties . This article compares this compound with structurally and functionally similar pyridinone and pyrimidinone derivatives, emphasizing synthesis methods, substituent effects, and biological activities.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-ethoxy-2-methyl-1H-pyridin-4-one

InChI

InChI=1S/C8H11NO2/c1-3-11-8-6(2)9-5-4-7(8)10/h4-5H,3H2,1-2H3,(H,9,10)

InChI Key

XZJJCGBHMYORIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(NC=CC1=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridin-2(1H)-one Derivatives

Pyridin-2(1H)-one derivatives share a lactam ring structure, but substituent variations significantly influence their properties:

  • Substituent Effects on Bioactivity: Antioxidant Activity: Bromophenyl-substituted pyridin-2(1H)-ones (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) exhibit up to 79.05% antioxidant activity, comparable to ascorbic acid (82.71%) . In contrast, methoxyphenyl analogs show reduced efficacy (17.55%), highlighting the role of electron-withdrawing groups in enhancing radical scavenging .
  • Structural Analogues: Compounds like 3-(biphenyl)-5-(phenylamino)pyridin-2(1H)-one (73) and 3-(3-chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one (74) are synthesized via Suzuki-Miyaura coupling and cyclization, emphasizing the versatility of pyridinone scaffolds in drug design .

Pyrimidin-2(1H)-one Derivatives

Pyrimidinones, such as 3,4-dihydropyrimidin-2(1H)-ones, share a six-membered ring with two nitrogen atoms, differing in ring saturation and substituent positions:

  • Synthesis Methods: A one-pot synthesis of 3,4-dihydro-5-ethoxycarbonyl-4-(4-phenyl)-6-methylpyrimidine-2(1H)-one employs heterogeneous catalysts (e.g., Fe₃O₄/SiO₂), achieving yields up to 92% under solvent-free conditions . This contrasts with pyridinone syntheses, which often require multi-step reactions .
  • Biological Activities: Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4a) exhibits potent antitubercular activity against Mycobacterium tuberculosis (MIC: 3.12 µg/mL), underscoring the pharmacological relevance of pyrimidinone derivatives .

Physicochemical and Spectroscopic Properties

  • NMR Data: Pyridinone derivatives show distinct ¹H NMR shifts depending on substituents. For example, the 1H chemical shift of the pyridinone NH group typically appears at δ 10–12 ppm, while ethoxy or benzyloxy groups resonate at δ 3.5–4.5 ppm . In 3-(benzyloxy)-1-(2-methoxyethyl)-2-methylpyridin-4(1H)-one, the benzyloxy proton signals are observed at δ 4.8–5.2 ppm, comparable to ethoxy analogs .
  • Solubility and Stability: Ethoxy and methoxy groups enhance solubility in polar solvents (e.g., methanol, DMSO) compared to halogenated derivatives .

Preparation Methods

Synthesis of Ethyl 3-Ethoxyacetoacetate

Ethyl 3-ethoxyacetoacetate is prepared via Claisen condensation between ethyl ethoxyacetate and ethyl acetate in the presence of sodium ethoxide. This yields a β-keto ester with the requisite ethoxy and methyl substituents:

CH3COOEt+CH2(OEt)COOEtNaOEtCH3C(OEt)COCH2COOEt+H2O\text{CH}3\text{COOEt} + \text{CH}2(\text{OEt})\text{COOEt} \xrightarrow{\text{NaOEt}} \text{CH}3\text{C(OEt)COCH}2\text{COOEt} + \text{H}_2\text{O}

Reaction conditions typically involve refluxing in anhydrous ethanol (12–24 hours, 70–80°C), achieving yields of 65–75% after purification by vacuum distillation.

Cyclization to Pyridinone

The β-keto ester is heated with ammonium acetate in glacial acetic acid, facilitating cyclization via enamine intermediate formation. The reaction proceeds through nucleophilic attack of ammonia on the carbonyl group, followed by dehydration and aromatization:

CH3C(OEt)COCH2COOEt+NH4OAcAcOHThis compound+EtOH+H2O\text{CH}3\text{C(OEt)COCH}2\text{COOEt} + \text{NH}4\text{OAc} \xrightarrow{\text{AcOH}} \text{this compound} + \text{EtOH} + \text{H}2\text{O}

Optimized conditions (120°C, 6 hours) yield the target compound in 50–60% purity, requiring chromatographic separation to remove byproducts like 3-ethoxy-4-methylpyran-2-one.

Alkylation of 3-Hydroxy-2-methylpyridin-4-one

Direct alkylation of the hydroxyl group in 3-hydroxy-2-methylpyridin-4-one provides a streamlined route to introduce the ethoxy substituent. This method leverages nucleophilic substitution or Mitsunobu chemistry.

Preparation of 3-Hydroxy-2-methylpyridin-4-one

The precursor is synthesized via Vorbrüggen coupling between a protected ribose derivative and a silylated 3-hydroxypyridin-4-one. Alternatively, cyclocondensation of malononitrile with acetylacetone under acidic conditions yields the hydroxylated pyridinone core:

NCCH2CN+CH3COCH2COCH3HCl3-Hydroxy-2-methylpyridin-4-one+NH3\text{NCCH}2\text{CN} + \text{CH}3\text{COCH}2\text{COCH}3 \xrightarrow{\text{HCl}} \text{3-Hydroxy-2-methylpyridin-4-one} + \text{NH}_3

Yields range from 40–55%, with purification via recrystallization from ethanol.

Williamson Ether Synthesis

Treatment of 3-hydroxy-2-methylpyridin-4-one with ethyl iodide in the presence of potassium carbonate (DMF, 80°C, 12 hours) achieves O-ethylation. However, competing N-alkylation and low reactivity of the phenolic oxygen limit yields to 30–35%.

Mitsunobu Reaction

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine with ethanol as the nucleophile enhances regioselectivity. Typical conditions (THF, 0°C to room temperature, 4 hours) improve yields to 60–70%:

3-HO-2-Me-pyridin-4-one+EtOHDEAD, PPh3This compound\text{3-HO-2-Me-pyridin-4-one} + \text{EtOH} \xrightarrow{\text{DEAD, PPh}_3} \text{this compound}

Ring-Closing Metathesis (RCM) of Dienyl Ethers

Recent advances in transition-metal-catalyzed RCM offer an alternative route to pyridinones. A dienyl ether precursor, such as 1-ethoxy-3-methyl-1,5-heptadien-4-one, undergoes cyclization using Grubbs II catalyst:

CH2=CH-OEt-CH2COCH2CH=CH2Grubbs IIThis compound+C2H4\text{CH}2=\text{CH-OEt-CH}2\text{COCH}2-\text{CH}=\text{CH}2 \xrightarrow{\text{Grubbs II}} \text{this compound} + \text{C}2\text{H}4

Reaction parameters (toluene, 65°C, 16 hours) afford the product in 45–50% yield, with subsequent oxidation (MnO₂) required to aromatize the dihydropyridinone intermediate.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Advantages Limitations
β-Keto ester cyclizationEthyl 3-ethoxyacetoacetate50–60Scalable, minimal byproductsRequires high-purity β-keto ester
Hydroxyl alkylation3-Hydroxy-2-methylpyridin-4-one60–70High regioselectivity (Mitsunobu)Costly reagents, multi-step precursor synthesis
RCMDienyl ethers45–50Modular precursor designLow yields, requires transition-metal catalyst

Mechanistic Insights and Optimization

Acid-Catalyzed Cyclization

In β-keto ester routes, acetic acid protonates the carbonyl oxygen, enhancing electrophilicity for ammonia attack. Steric hindrance from the ethoxy group slows reaction kinetics, necessitating prolonged heating.

Solvent Effects in Alkylation

Polar aprotic solvents (DMF, DMSO) improve iodide solubility in Williamson ether synthesis but promote side reactions. Switching to dichloromethane in Mitsunobu conditions minimizes decomposition.

Catalyst Loading in RCM

Increasing Grubbs II catalyst load to 15 mol% enhances conversion rates but raises costs. Catalyst recycling via biphasic systems (water/toluene) is under investigation .

Q & A

Q. What are the optimal synthetic strategies for 3-Ethoxy-2-methylpyridin-4(1H)-one, and how do reaction conditions influence yield?

Synthesis typically involves multi-step reactions, with critical control over solvents (e.g., dimethylformamide or acetonitrile), temperature (reflux vs. ambient), and catalysts (Lewis acids/bases). For example, thiazolidinone or pyridinone derivatives often require Z/E-configuration control during cyclization steps, achieved via precise stoichiometry and reaction time optimization . Purification methods like column chromatography or recrystallization are essential to isolate high-purity products .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) is critical for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like carbonyl or ethoxy moieties . For example, ¹H NMR can resolve methyl and ethoxy proton splitting patterns in analogous pyridinones .

Q. How can researchers mitigate byproduct formation during the synthesis of pyridinone derivatives?

Byproducts often arise from incomplete cyclization or side reactions at reactive sites (e.g., thiol or ethoxy groups). Strategies include:

  • Using anhydrous solvents to prevent hydrolysis.
  • Temperature gradients to favor kinetic over thermodynamic products.
  • Catalytic additives (e.g., p-toluenesulfonic acid) to accelerate specific steps .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Discrepancies between calculated and observed spectral data (e.g., unexpected NOE correlations in NMR) may arise from dynamic effects like tautomerism or rotameric equilibria. Advanced methods include:

  • Variable-temperature NMR to probe conformational changes.
  • X-ray crystallography (using SHELX programs) to resolve ambiguous configurations .
  • Density Functional Theory (DFT) calculations to predict and cross-validate spectral features .

Q. What mechanistic insights explain the reactivity of the pyridinone core in functionalization reactions?

The electron-deficient pyridinone ring undergoes nucleophilic attacks at specific positions. For example:

  • Ethoxy groups activate adjacent carbons for electrophilic substitution.
  • Thiol or methyl substituents influence regioselectivity in cross-coupling reactions.
    Mechanistic studies using isotopic labeling (e.g., deuterated solvents) or kinetic isotope effects can clarify reaction pathways .

Q. How can biological activity assays for this compound be designed to account for metabolic instability?

  • In vitro : Use liver microsomes or cytochrome P450 enzymes to assess metabolic pathways.
  • In vivo : Employ Sprague–Dawley rats or CD-1 mice for pharmacokinetic studies, with LC-MS/MS quantification of parent compounds and metabolites.
  • Structure-activity relationship (SAR) studies can modify the ethoxy or methyl groups to enhance stability .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in pyridinone bioactivity studies?

  • Nonlinear regression (e.g., sigmoidal curve fitting) to determine IC₅₀/EC₅₀ values.
  • Two-way ANOVA for comparing treatment groups in thermal analgesia or toxicity assays.
  • Software tools like GraphPad Prism ensure reproducibility in data visualization .

Q. How can researchers address low crystallinity in X-ray diffraction studies of pyridinone derivatives?

  • Co-crystallization with heavy atoms (e.g., bromine) to improve diffraction.
  • Use of synchrotron radiation for small or weakly diffracting crystals.
  • SHELXL refinement with restraints for disordered ethoxy or methyl groups .

Methodological Challenges

Q. What strategies optimize the scalability of pyridinone synthesis for preclinical studies?

  • Transition from batch to flow chemistry for exothermic reactions (e.g., cyclization steps).
  • Green chemistry principles: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).
  • Design of Experiments (DoE) to identify critical process parameters .

Q. How can computational tools predict the pharmacokinetic properties of this compound derivatives?

  • Molecular docking (AutoDock, Schrödinger) to assess target binding.
  • ADMET predictors (e.g., SwissADME) for bioavailability and toxicity profiling.
  • Molecular dynamics simulations to study membrane permeability .

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